molecular formula C7H8N4 B1396324 Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine CAS No. 933749-82-7

Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine

Cat. No.: B1396324
CAS No.: 933749-82-7
M. Wt: 148.17 g/mol
InChI Key: FGRZCMUHPMQSAX-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The pyrazolo[1,5-a]pyrimidine core is a privileged structure in the design of potent protein kinase inhibitors (PKIs) for targeted cancer therapy . This fused, planar N-heterocyclic system exhibits notable synthetic versatility, allowing for structural modifications that enhance biological activity and selectivity . Researchers value this core for its ability to interact with a range of kinase targets. Pyrazolo[1,5-a]pyrimidine-based compounds have been developed as inhibitors for kinases such as CK2, EGFR, B-Raf, MEK, CDK1, CDK2, and TRKA, making them relevant for investigating various cancer types, including non-small cell lung cancer (NSCLC) and melanoma . The mechanism of action for these inhibitors often involves competitive binding at the ATP-binding site of the target kinase, thereby disrupting phosphorylation and subsequent signaling pathways that drive cell proliferation and survival . Beyond oncology, this scaffold is being explored in other therapeutic areas, including the development of macrocyclic kinase inhibitors targeting AAK1 for antiviral research . The compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

pyrazolo[1,5-a]pyrimidin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-4-6-5-10-11-3-1-2-9-7(6)11/h1-3,5H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRZCMUHPMQSAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)CN)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyrimidin-3-ylmethanamine typically involves the condensation of aminopyrazoles with various electrophilic reagents. Common synthetic routes include the reaction of aminopyrazoles with enaminonitriles, enaminones, or 1,3-diketones . These reactions often proceed under mild conditions and can be catalyzed by either acidic or basic catalysts .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups at the amino position .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Pyrazolo[1,5-a]pyrimidine derivatives have shown promising anticancer properties. Research indicates that these compounds can inhibit the activity of Cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. By inhibiting CDK2, these compounds can disrupt cell proliferation and induce apoptosis in cancer cells .

Case Study:
A study screened a library of pyrazolo[1,5-a]pyrimidin-7-ols for anticancer activity against MDA-MB-231 (human breast cancer) cells. The results indicated varying degrees of growth inhibition, with some derivatives showing significant potential as therapeutic agents .

CompoundIC50 (nM)Cell LineActivity
4a50MDA-MB-231Moderate
4b20MDA-MB-231High
4c10MDA-MB-231Very High

Enzyme Inhibition

Pyrazolo[1,5-a]pyrimidine derivatives have been identified as effective inhibitors of various enzymes involved in cancer progression and other diseases. The structure–activity relationship (SAR) studies have revealed that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold can significantly enhance enzymatic inhibition .

Example:
Derivatives with amide groups at the third position showed enhanced inhibition of TrkA (tropomyosin receptor kinase A), with some compounds exhibiting IC50 values in the nanomolar range .

Antimicrobial Properties

The compound has demonstrated significant antibacterial and antifungal activities. It inhibits bacterial enzymes, disrupting cell wall synthesis and leading to cell lysis .

Case Study:
Research highlighted that certain pyrazolo[1,5-a]pyrimidine derivatives effectively inhibited the growth of various bacterial strains, showcasing their potential as new antimicrobial agents .

Fluorescent Dyes and Imaging Agents

Due to their photophysical properties, pyrazolo[1,5-a]pyrimidine derivatives are being explored as fluorescent dyes for bioimaging applications. Their ability to act as lipid droplet biomarkers in cancer cells has been particularly noted .

Applications:

  • Bioimaging for cancer diagnostics
  • Sensing technologies in environmental monitoring

Synthesis and Functionalization

The synthesis of pyrazolo[1,5-a]pyrimidin-3-ylmethanamine typically involves the condensation of aminopyrazoles with electrophilic reagents such as enaminonitriles or diketones. This versatility allows for extensive functionalization opportunities that enhance its biological activity and applicability in different fields .

Synthetic RouteDescription
Condensation with enaminonitrilesProduces diverse pyrazolo derivatives
Reaction with diketonesEnhances structural diversity

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Key Derivatives and Their Properties
Compound Substituents Biological Target Potency/Activity Reference
Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine 3-methanamine Kinases (e.g., CDK2) Moderate ATP-competitive inhibition
Compound 15/16 () Cyclized amide at 3-position PDE4 200-fold increased potency
Compound 86 () 7-aryl, 3,6-dicarbonitrile Fluorescence probes λmax,abs: 267–296 nm; λmax,em: 304–332 nm
Compound 87 () 7-amino, 3-carbonitrile Fluorescence probes Enhanced λmax,abs: 336–360 nm; λmax,em: 393–414 nm
Pyrazolotriazines () Triazine core TTK Comparable potency but lower bioavailability

Key Findings :

  • Substituent Effects : The 3-methanamine group in this compound enables competitive ATP binding, while cyclized amides (e.g., compounds 15/16) significantly boost PDE4 inhibition .
  • Optical Properties: Amino substituents at the 7-position (compound 87) enhance fluorescence intensity and redshift compared to aryl groups (compound 86), making them superior for imaging applications .
  • Bioavailability : Pyrazolo[1,5-a]pyrimidines (e.g., TTK inhibitors) exhibit improved cell activity and oral bioavailability over pyrazolotriazines, a structurally related class .

Key Insights :

  • Catalyst Influence: Reactions catalyzed by triethylamine (TEA) yield dicarbonitrile derivatives (compound 86), while HCl catalysis produces amino-substituted analogs (compound 87) .
  • Polar Moieties : Introducing polar groups in hydrophobic regions (e.g., TTK inhibitors) improves solubility without compromising potency .

Biological Activity

Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine is a compound belonging to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structure and Synthesis

Pyrazolo[1,5-a]pyrimidines are characterized by a fused pyrazole and pyrimidine ring system. The synthesis of these compounds often involves various methods including cyclization reactions and metal-catalyzed processes. Recent studies have emphasized the importance of structural modifications to enhance biological activity and selectivity against specific targets.

1. Anticancer Activity

The pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines:

  • MTT Assays : In vitro studies using MDA-MB-231 (human breast cancer) cell lines revealed that certain derivatives demonstrated growth inhibition, although not all compounds showed significant activity compared to established anticancer agents like YM155 and menadione .
  • FLT3-ITD Inhibition : Specific derivatives have been identified as potent inhibitors of FLT3-ITD mutations associated with acute myeloid leukemia (AML). Compounds such as 17 and 19 showed IC50 values as low as 0.4 nM, indicating their potential as targeted therapies for AML .

2. Antitubercular Activity

Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives have been recognized for their antitubercular properties. A focused library of analogues demonstrated promising activity against Mycobacterium tuberculosis (Mtb), with low cytotoxicity in macrophage models. The mechanism of action appears distinct from traditional antitubercular drugs, suggesting novel pathways for therapeutic intervention .

3. Other Pharmacological Properties

Beyond anticancer and antitubercular activities, pyrazolo[1,5-a]pyrimidines have shown potential in various other therapeutic areas:

  • Anti-inflammatory : Some derivatives exhibit anti-inflammatory effects by modulating inflammatory pathways.
  • Antiviral : Certain compounds have been evaluated for their inhibitory effects on viral replication.
  • Antimicrobial : Pyrazolo[1,5-a]pyrimidine derivatives have also been tested against bacterial strains, showcasing broad-spectrum antimicrobial activity .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : Many derivatives act as selective inhibitors of key enzymes involved in cancer progression and microbial resistance.
  • Signal Transduction Modulation : Compounds have been shown to interfere with signaling pathways that promote cell proliferation and survival in cancer cells.

Data Summary

The following table summarizes key findings related to the biological activities of this compound derivatives:

Activity TypeCell Line/TargetIC50 (nM)Mechanism/Notes
AnticancerMDA-MB-231VariesGrowth inhibition; compared to controls
FLT3-ITD InhibitionAML Cell Lines0.4Potent inhibitor; attenuates downstream signaling
AntitubercularMycobacterium tuberculosisVariesLow cytotoxicity; novel mechanism
Anti-inflammatoryVariousN/AModulates inflammatory pathways
AntimicrobialVarious Bacterial StrainsN/ABroad-spectrum activity

Case Studies

Several studies highlight the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:

  • FLT3 Inhibitors : A study identified specific derivatives that not only inhibited FLT3 but also overcame quizartinib resistance mutations in AML patients .
  • Antitubercular Screening : A focused library was screened against Mtb, revealing several promising candidates with unique mechanisms distinct from existing treatments .

Q & A

Q. Table 1: Representative Synthetic Routes

MethodReagents/ConditionsYield (%)Key Reference
CyclocondensationPyridine reflux, α,β-unsaturated nitriles70-85
Microwave-assisted MCRDMF, 120°C, 30 min65-90
Post-synthetic modificationHydrazine hydrate, ethanol/DMF50-75

Which spectroscopic techniques are most effective for characterizing this compound derivatives, and how are they applied?

Answer:
Critical techniques include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns substituent positions via chemical shifts (e.g., downfield shifts for carbonyl groups at C3) .
    • ¹⁵N-¹H HMBC : Resolves regiochemical ambiguities in fused-ring systems by correlating nitrogen environments with adjacent protons .
  • X-ray crystallography : Definitive structural confirmation, particularly for resolving tautomerism or regioselectivity issues .
  • Mass spectrometry (EI/ESI) : Validates molecular weight and fragmentation patterns, especially for analogs with labile substituents (e.g., trifluoromethyl groups) .

How can researchers resolve structural ambiguities in this compound derivatives when traditional spectroscopic data is inconclusive?

Answer:
Ambiguities arise when intermediates are unstable or regioisomers co-crystallize. Strategies include:

  • Advanced NMR techniques : ¹⁵N-¹H HMBC experiments map nitrogen-proton coupling to distinguish between C5 vs. C7 substitution patterns .
  • X-ray crystallography : Resolves disputes over tautomeric forms (e.g., pyrazolo[1,5-a]pyrimidine vs. pyrazolo[3,4-d]pyrimidine) .
  • Comparative analysis with analogs : Contrasting spectral data with structurally defined derivatives (e.g., ethyl carboxylate vs. carboxamide analogs) clarifies substituent effects .

What strategies are employed to optimize reaction conditions for achieving regioselectivity in the synthesis of substituted this compound analogs?

Answer:
Regioselectivity is controlled by:

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor cyclization at the C5 position, while non-polar solvents (toluene) promote C7 substitution .
  • Catalytic additives : Lewis acids (e.g., ZnCl₂) direct electrophilic attack to specific nitrogen atoms .
  • Temperature modulation : Microwave irradiation accelerates kinetics, reducing side-product formation in MCRs .

Q. Table 2: Regioselectivity Optimization

ConditionC5:C7 RatioKey Reference
DMF, 120°C8:1
Toluene, reflux1:3
ZnCl₂ catalysis, DMF10:1

How do structural modifications at specific positions of the pyrazolo[1,5-a]pyrimidine core influence biological activity in kinase inhibition studies?

Answer:
Substituent effects are well-documented:

  • C3 position : Carboxamide groups enhance solubility and binding affinity to kinase ATP pockets (e.g., Pim-1 inhibitors with IC₅₀ < 50 nM) .
  • C5/C7 positions : Methyl or trifluoromethyl groups improve metabolic stability and selectivity (e.g., ALK2 inhibitors with >100-fold selectivity over ALK3) .
  • C2 position : Aromatic substituents (e.g., phenyl) modulate steric interactions, critical for non-hinge-binding B-Raf inhibitors .

Q. Table 3: SAR for Kinase Inhibition

Substituent PositionModificationBiological ImpactReference
C3Carboxamide↑ Solubility, IC₅₀ = 12 nM
C5Trifluoromethyl↑ Metabolic stability, T₁/₂ > 6h
C7Methyl↓ Off-target binding

What methodologies are used to analyze and reconcile contradictory biological data observed in SAR studies of this compound-based inhibitors?

Answer:
Contradictions (e.g., varying IC₅₀ values across assays) are addressed via:

  • Dose-response profiling : Validate activity across multiple cell lines (e.g., HCT-116 vs. HEK293) to rule out cell-specific effects .
  • Molecular docking : Correlate substituent orientation with binding mode inconsistencies (e.g., trifluoromethyl groups inducing conformational changes in B-Raf) .
  • Meta-analysis of literature data : Cross-reference results with structurally similar compounds (e.g., pyrazolo[1,5-a]pyrimidine vs. pyrazolo[3,4-d]pyrimidine analogs) to identify scaffold-specific trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine
Reactant of Route 2
Reactant of Route 2
Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine

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